molecular formula C24H28BrP B1362049 Hexyltriphenylphosphonium bromide CAS No. 4762-26-9

Hexyltriphenylphosphonium bromide

Cat. No.: B1362049
CAS No.: 4762-26-9
M. Wt: 427.4 g/mol
InChI Key: PWDFZWZPWFYFTC-UHFFFAOYSA-M
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Description

Hexyltriphenylphosphonium bromide is an organic compound with the chemical formula C24H28BrP. It is a white to almost white crystalline solid that is soluble in water and methanol. This compound is known for its use as a catalyst and intermediate in various chemical reactions.

Safety and Hazards

Hexyltriphenylphosphonium bromide is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . The compound should be handled with personal protective equipment as required . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

Hexyltriphenylphosphonium bromide has been used as an efficient ionic liquid catalyst in the chemoselective addition of malononitrile to the carbonyl group moiety of chalcones . This suggests potential future directions in the development of efficient ionic liquid catalysts for chemoselective reactions. Additionally, the compound’s role in the synthesis of phenolic components of Grains of Paradise (Aframomum melegueta) suggests potential applications in the synthesis of bioactive compounds .

Mechanism of Action

Target of Action

Hexyltriphenylphosphonium bromide is a chemical compound that primarily targets the respiratory system . The compound’s interaction with the respiratory system is crucial to its overall function and effect.

Mode of Action

It is known that the compound interacts with its primary target, the respiratory system . The specific interactions and resulting changes are subject to ongoing research.

Biochemical Analysis

Biochemical Properties

Hexyltriphenylphosphonium bromide plays a significant role in biochemical reactions, particularly as an ionic liquid catalyst. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the chemoselective addition of malononitrile to the carbonyl group moiety of chalcones through a three-component reaction involving aryl aldehydes, acetophenone derivatives, and malononitrile . This interaction highlights its ability to facilitate complex biochemical reactions efficiently.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. As an ionic liquid catalyst, it can alter the cellular environment, leading to changes in the activity of specific enzymes and proteins. These changes can impact cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to their inhibition or activation. For example, it has been shown to act as an efficient catalyst in the chemoselective addition of malononitrile to carbonyl groups, facilitating the formation of (E)-2-(1,3-diarylallylidene)malononitriles . This binding interaction is crucial for its catalytic activity and its ability to drive specific biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound is hygroscopic and should be stored under an inert atmosphere at room temperature to maintain its stability . Long-term studies have shown that it can maintain its catalytic activity over extended periods, although its effectiveness may decrease if not stored properly.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively catalyze biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as irritation to the respiratory system, skin, and eyes . It is essential to determine the appropriate dosage to balance its catalytic efficiency with its potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a catalyst. It interacts with enzymes and cofactors that facilitate the conversion of substrates into products. For example, its interaction with malononitrile and carbonyl groups in the presence of aryl aldehydes and acetophenone derivatives highlights its role in driving specific metabolic reactions . These interactions can influence metabolic flux and the levels of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in water and methanol allows it to diffuse easily within the cellular environment. The compound’s localization and accumulation can be influenced by its interactions with specific cellular components, affecting its overall distribution and activity .

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its catalytic activity. For instance, its ability to interact with carbonyl groups and facilitate chemoselective reactions suggests that it may localize to areas where these substrates are abundant . This localization is crucial for its function and effectiveness in biochemical reactions.

Preparation Methods

Hexyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with hexyl bromide. The reaction typically occurs in an inert atmosphere at room temperature. The general synthetic route involves the following steps:

  • Dissolve triphenylphosphine in an appropriate solvent such as toluene.
  • Add hexyl bromide to the solution while maintaining the reaction mixture under an inert atmosphere.
  • Stir the mixture at room temperature until the reaction is complete.
  • Isolate the product by filtration and wash with a suitable solvent to remove impurities.

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Hexyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like toluene, inert atmospheres, and controlled temperatures. Major products formed from these reactions depend on the specific reactants and conditions used.

Comparison with Similar Compounds

Hexyltriphenylphosphonium bromide can be compared with other similar compounds such as:

This compound is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and effectiveness as a catalyst in certain reactions.

Properties

IUPAC Name

hexyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28P.BrH/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h5-13,15-20H,2-4,14,21H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDFZWZPWFYFTC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963891
Record name Hexyl(triphenyl)phosphanium bromide
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Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4762-26-9
Record name Phosphonium, hexyltriphenyl-, bromide (1:1)
Source CAS Common Chemistry
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Record name 4762-26-9
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Record name Hexyl(triphenyl)phosphanium bromide
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Record name Hexyltriphenylphosphonium bromide
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Synthesis routes and methods

Procedure details

82.5 g n-hexyl bromide and 131.2 g triphenylphosphine were boiled under reflux for 35 h in 500 ml toluene. The solvent was distilled off, the residue was taken up in dichloromethane and 1 l diethyl ether was added. Crystallisation at −15° C. gave n-hexyltriphenylphosphonium bromide (3).
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
131.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known biological effects of Hexyltriphenylphosphonium bromide?

A1: Research suggests that this compound exhibits anticholinergic effects, particularly on the nervous system of Schistosoma mansoni (a parasitic flatworm). [] While the exact mechanism is not fully understood, some studies point towards strong anticholinergic effects from poly(methylene)bis(triphenylphosphonium) salts and [3-(alkylamino)propyl]triphenylphosphonium salts. [] Notably, this compound showed significant activity in both motility and fluorescence tests, although further research is needed to confirm its specific action on cholinergic systems. []

Q2: Can this compound be used as a catalyst? What types of reactions has it been studied in?

A2: Yes, this compound has shown promising results as an ionic liquid catalyst. It has been successfully utilized in chemoselective three-component reactions. [, ] For instance, it effectively catalyzed the synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives via a Michael-addition reaction. [] This reaction involved acetophenone derivatives, aromatic aldehydes, and malononitrile in the presence of cerium(IV) ammonium nitrate as an oxidant. [] The chemoselectivity of this compound under these conditions favored the formation of the desired 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives over the alternative 2-(1,3-diarylallylidene)malononitriles. []

Q3: Has this compound been used in material science applications?

A3: Yes, this compound has been explored in material science, specifically in preparing polymer nanocomposites. [] Research demonstrates its successful utilization as a modifying agent for organoclays. When incorporated into epoxy resins, the modified organoclays led to improved thermal stability, storage modulus, and flame retardancy. [] This enhancement in properties is attributed to the good dispersion of the modified organoclay within the epoxy matrix, leading to either intercalated or exfoliated structures. []

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